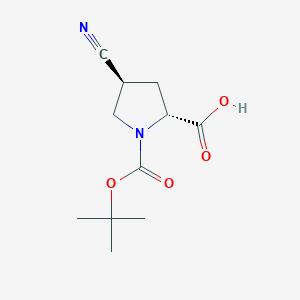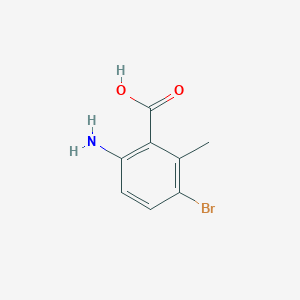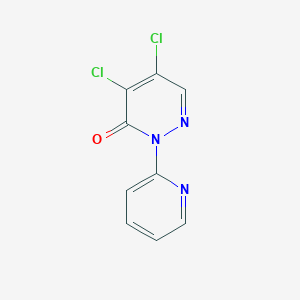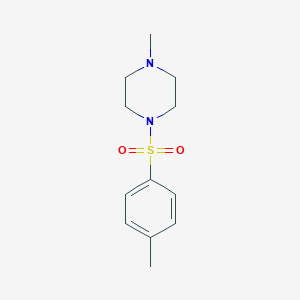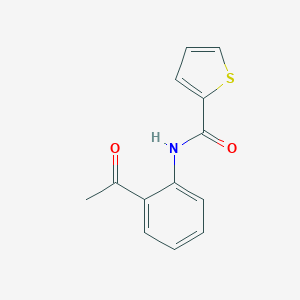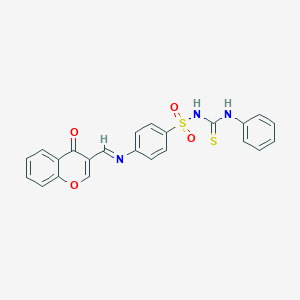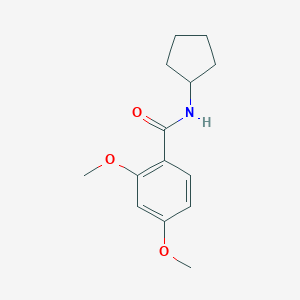
N-cyclopentyl-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,4-dimethoxybenzamide, also known as CPDMB, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
N-cyclopentyl-2,4-dimethoxybenzamide acts as a competitive antagonist at the dopamine D2 receptor. It binds to the receptor and blocks the binding of dopamine, which leads to a decrease in dopamine signaling. This, in turn, leads to a decrease in the activity of dopaminergic neurons and a reduction in dopamine release. The exact mechanism by which N-cyclopentyl-2,4-dimethoxybenzamide exerts its effects on other neurotransmitter systems is still under investigation.
Biochemical and Physiological Effects:
N-cyclopentyl-2,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the locomotor activity of rats and to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. N-cyclopentyl-2,4-dimethoxybenzamide has also been shown to decrease the expression of immediate-early genes in the striatum, which are involved in the regulation of gene expression in response to neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-2,4-dimethoxybenzamide is its high affinity for the dopamine D2 receptor. This makes it a useful tool for investigating the role of the dopamine system in various neuropsychiatric disorders. However, one limitation of N-cyclopentyl-2,4-dimethoxybenzamide is its relatively low selectivity for the D2 receptor. It also has affinity for other receptors, such as the serotonin 5-HT2A receptor, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-2,4-dimethoxybenzamide. One area of interest is its potential use as a treatment for drug addiction. N-cyclopentyl-2,4-dimethoxybenzamide has been shown to reduce the rewarding effects of drugs of abuse, and further research could investigate its potential as a medication-assisted treatment for addiction. Another area of interest is the development of more selective D2 receptor antagonists, which could help to elucidate the specific role of the dopamine system in various neuropsychiatric disorders. Finally, the use of N-cyclopentyl-2,4-dimethoxybenzamide as a tool for investigating the role of the dopamine system in animal models of disease could lead to new insights into the pathophysiology of these disorders.
Métodos De Síntesis
N-cyclopentyl-2,4-dimethoxybenzamide can be synthesized by reacting 2,4-dimethoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-cyclopentyl-2,4-dimethoxybenzamide as a white solid with a melting point of 96-98°C.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a dopamine D2 receptor antagonist. N-cyclopentyl-2,4-dimethoxybenzamide has been shown to have a high affinity for D2 receptors, which are involved in the regulation of movement, reward, and addiction. Therefore, N-cyclopentyl-2,4-dimethoxybenzamide has been investigated as a potential treatment for various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction.
Propiedades
Número CAS |
349107-47-7 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
N-cyclopentyl-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-17-11-7-8-12(13(9-11)18-2)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
CBFPDYRPANXHTK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



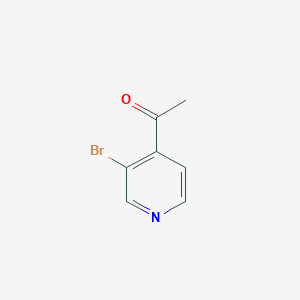
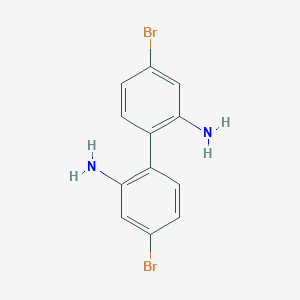
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)


